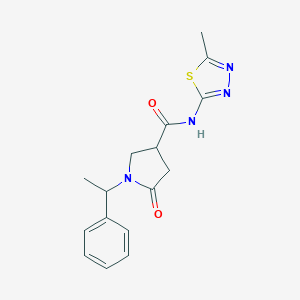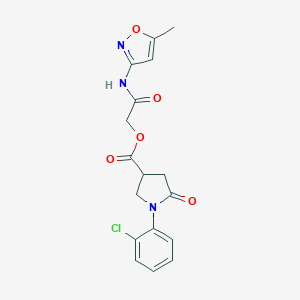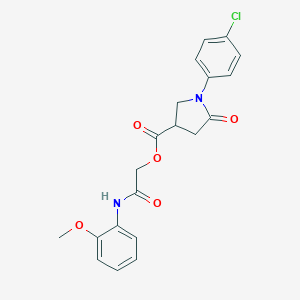![molecular formula C18H19NO5 B270938 2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270938.png)
2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate, also known as MMPC, is a chemical compound that has been widely studied for its potential use in scientific research. MMPC is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Wirkmechanismus
The mechanism of action of 2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is complex and not fully understood. It is thought to act primarily as an inhibitor of protein synthesis, but may also have effects on other cellular processes, such as enzyme activity and gene expression. The exact mechanism by which this compound exerts its effects is an active area of research.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein synthesis, the modulation of enzyme activity, and the regulation of gene expression. It has also been shown to have activity against a range of disease targets, including cancer cells and infectious agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments is its versatility. It has been shown to have activity against a wide range of targets, making it a valuable tool for researchers in a variety of fields. However, there are also limitations to its use, including the need for specialized equipment and expertise to synthesize and handle the compound, as well as potential toxicity concerns.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. Some possible areas of investigation include:
1. Further exploration of the compound's mechanism of action, particularly with regard to its effects on cellular processes such as enzyme activity and gene expression.
2. Investigation of the potential therapeutic uses of this compound, particularly in the treatment of cancer and infectious diseases.
3. Development of new synthetic methods for this compound, to improve its availability and reduce the cost of production.
4. Investigation of the potential toxicity of this compound, particularly with regard to its effects on human health and the environment.
5. Development of new derivatives of this compound, to improve its effectiveness and reduce potential side effects.
In conclusion, this compound is a valuable tool for scientific research, with a wide range of potential applications in biochemistry, pharmacology, and drug discovery. Further research is needed to fully understand its mechanism of action and potential therapeutic uses, as well as to address potential limitations and toxicity concerns.
Synthesemethoden
The synthesis of 2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves a multi-step process that begins with the preparation of the starting materials, including 4-methylphenylamine and hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid. These materials are then combined and subjected to a series of chemical reactions, including esterification and oxo-reduction, to produce the final product.
Wissenschaftliche Forschungsanwendungen
2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a variety of effects on cellular and molecular processes, including the modulation of enzyme activity, the inhibition of protein synthesis, and the regulation of gene expression. This compound has also been investigated for its potential use in drug discovery and development, as it has been shown to have activity against a range of disease targets.
Eigenschaften
Molekularformel |
C18H19NO5 |
|---|---|
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
[2-(4-methylanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C18H19NO5/c1-9-2-4-11(5-3-9)19-14(20)8-23-17(21)15-10-6-12-13(7-10)24-18(22)16(12)15/h2-5,10,12-13,15-16H,6-8H2,1H3,(H,19,20) |
InChI-Schlüssel |
JRDUHJWDRYKTQG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
Löslichkeit |
47.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270855.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270857.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate](/img/structure/B270858.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270859.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270860.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270861.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270864.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270866.png)




![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270874.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270875.png)